![molecular formula C22H25BrClNO2 B1442221 tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate CAS No. 857532-23-1](/img/structure/B1442221.png)
tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Substitution Reactions: Introduction of the bromophenyl and chlorophenyl groups through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenyl groups.
Reduction: Reduction reactions can be used to modify the bromophenyl or chlorophenyl groups.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydride or alkyl halides for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Scientific Research Applications
Chemistry
tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern allows for the exploration of new chemical reactivity and interactions with various reagents.
Biology
Research has indicated that this compound may exhibit potential biological activities , such as:
- Enzyme Inhibition: Studies have focused on its ability to inhibit specific enzymes, which could be useful in drug design.
- Receptor Binding: The compound may interact with neurotransmitter receptors, making it relevant in studies related to neurological functions and disorders.
Medicine
In medicinal chemistry, there is ongoing investigation into the compound's potential therapeutic effects:
- Anti-inflammatory Properties: Preliminary studies suggest that it may have anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases.
- Anticancer Activity: Some research has explored its ability to induce apoptosis in cancer cells, positioning it as a candidate for anticancer drug development .
Industry
In industrial applications, this compound can serve as a catalyst in chemical reactions or be utilized in the development of new materials due to its unique chemical properties. Its stability and reactivity make it suitable for various synthetic pathways in material science .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal investigated the anticancer properties of piperidine derivatives, including this compound. The results indicated that the compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for further development in oncology .
Case Study 2: Enzyme Inhibition
Another research project focused on the enzyme inhibition properties of this compound. The findings demonstrated that it effectively inhibited specific enzymes involved in metabolic pathways, indicating potential applications in drug design for metabolic disorders.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, piperidine derivatives can interact with various molecular targets, such as:
Receptors: Binding to neurotransmitter receptors in the brain.
Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Pathways: Modulating signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-fluorophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate
- tert-Butyl 4-(4-bromophenyl)-4-(4-methylphenyl)-piperidine-1-carboxylate
- tert-Butyl 4-(4-bromophenyl)-4-(4-nitrophenyl)-piperidine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms on the phenyl rings may confer distinct electronic and steric properties, making it a valuable compound for research and development.
Biological Activity
tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate is a synthetic organic compound belonging to the piperidine class. Its unique structure, featuring both bromine and chlorine substituents on the phenyl rings, suggests potential biological activity that may be leveraged in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C22H25BrClNO2, with a molar mass of approximately 450.8 g/mol. The compound's structure is characterized by a piperidine ring substituted with a tert-butyl ester group and halogenated phenyl groups, which may influence its reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Receptor Binding : Piperidine derivatives often exhibit affinity for neurotransmitter receptors, potentially influencing neurotransmission and neuromodulation.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts such as cancer treatment or metabolic disorders.
- Cell Signaling Modulation : By affecting signaling pathways, this compound may regulate cellular functions critical for maintaining homeostasis or inducing apoptosis in cancer cells.
Biological Activity and Therapeutic Applications
Research has indicated several promising biological activities associated with this compound:
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. For example, it has been shown to increase p53 expression levels and activate caspase-3 cleavage in MCF-7 breast cancer cells, leading to enhanced apoptotic cell death .
- Anti-inflammatory Effects : The compound is being investigated for its potential anti-inflammatory properties, which could make it a candidate for treating inflammatory diseases.
- Antimicrobial Activity : Similar compounds have demonstrated activity against various pathogens, including Mycobacterium tuberculosis. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs show promise in this area .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Molecular Formula | Key Biological Activity |
---|---|---|
tert-Butyl 4-(4-fluorophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate | C22H25ClFNO2 | Anticancer activity |
tert-Butyl 4-(4-bromophenyl)-4-(4-methylphenyl)-piperidine-1-carboxylate | C23H27BrNO2 | Neurotransmitter receptor interaction |
tert-Butyl 4-(4-bromophenyl)-4-(4-nitrophenyl)-piperidine-1-carboxylate | C23H26BrN2O3 | Enzyme inhibition |
The presence of both bromine and chlorine in the target compound provides distinct electronic and steric properties that may enhance its biological activity compared to its analogs.
Case Studies
Several case studies highlight the compound's potential applications:
- Study on Apoptosis Induction : Research involving MCF-7 cells demonstrated that treatment with this compound resulted in significant apoptosis through modulation of p53 signaling pathways .
- High-throughput Screening for Antimicrobial Activity : In a screening study against Mycobacterium tuberculosis, structural analogs were evaluated for their ability to inhibit bacterial growth. Although specific results for the target compound were not reported, related compounds showed promising results .
Properties
IUPAC Name |
tert-butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrClNO2/c1-21(2,3)27-20(26)25-14-12-22(13-15-25,16-4-8-18(23)9-5-16)17-6-10-19(24)11-7-17/h4-11H,12-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWASZKWKBPFZBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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